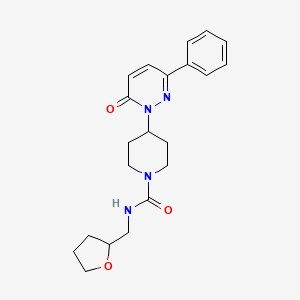
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide, commonly known as N-phenylpyridazinone, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-phenylpyridazinone is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. N-phenylpyridazinone has been shown to bind to the sigma-1 receptor with high affinity, which may lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-phenylpyridazinone are still being investigated, but it has been shown to have activity against several cancer cell lines, including breast, ovarian, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-phenylpyridazinone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-phenylpyridazinone is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in cellular processes. Additionally, its potential anticancer activity makes it a promising candidate for drug development. However, one limitation of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-phenylpyridazinone. One area of interest is its potential as an anticancer drug, and further studies are needed to investigate its activity against different types of cancer and its mechanism of action. Additionally, research on the sigma-1 receptor and its role in cellular processes may lead to the development of new drugs for a variety of diseases. Finally, the synthesis method for N-phenylpyridazinone could be optimized to make it more accessible for use in experiments.
Synthesemethoden
The synthesis of N-phenylpyridazinone involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridazine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 1-oxa-2-azacyclopentane to form the oxolane ring, and the resulting compound is treated with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The final step involves the reaction of the amino group with 4-(4-fluorophenyl)piperidine-1-carboxylic acid to form N-phenylpyridazinone.
Wissenschaftliche Forschungsanwendungen
N-phenylpyridazinone has potential applications in scientific research, particularly in the areas of neuroscience and drug development. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. Additionally, N-phenylpyridazinone has been shown to have activity against several cancer cell lines, making it a potential candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-9-8-19(16-5-2-1-3-6-16)23-25(20)17-10-12-24(13-11-17)21(27)22-15-18-7-4-14-28-18/h1-3,5-6,8-9,17-18H,4,7,10-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYRAXGLIUEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

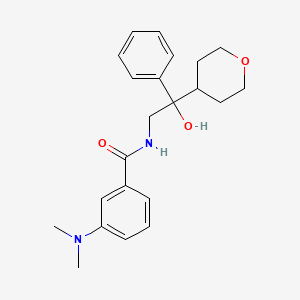

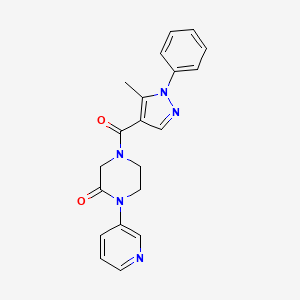
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
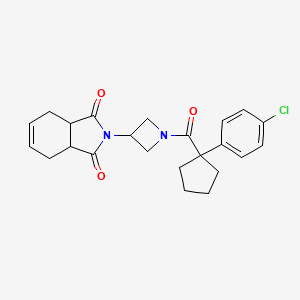
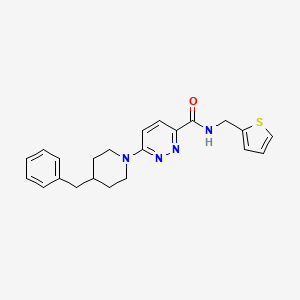
![6-((naphthalen-1-ylmethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2763586.png)



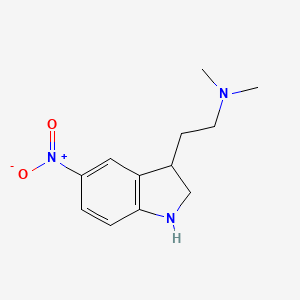
![ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2763596.png)
![3,4-Dihydro-2H-chromen-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2763597.png)
![4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2763599.png)